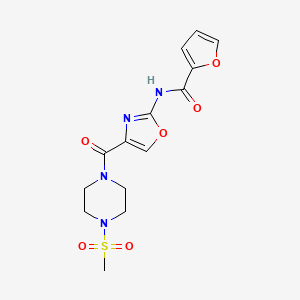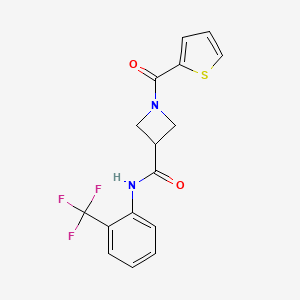
1-(thiophene-2-carbonyl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(thiophene-2-carbonyl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H13F3N2O2S and its molecular weight is 354.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Synthesis
A prominent application of thiophene-2-carboxamide derivatives is in heterocyclic synthesis. For instance, the synthesis of thienopyrimidine and thieno[2,3-d]pyrimidine derivatives leverages the reactivity of thiophene derivatives, including various transformations of their amino and carbonyl/nitrile groups (Pokhodylo et al., 2010), (Abdelrazek et al., 2008).
Synthesis of Novel Antibiotics and Antibacterial Drugs
Thiophene-2-carboxamide derivatives have been studied for their potential in synthesizing new antibiotic and antibacterial drugs. This application is critical in the context of increasing bacterial resistance to conventional antibiotics (Ahmed, 2007).
Immunomodulatory Properties
Some derivatives of thiophene, including thiophene-2-carboxamide derivatives, show promise as immunomodulatory agents. These compounds have been studied for their ability to suppress the immune response, which could be valuable in treatments for autoimmune diseases or in organ transplantation (Axton et al., 1992).
Antipathogenic Activity
Certain thiophene-2-carboxamide derivatives exhibit antipathogenic activities, making them candidates for developing new antimicrobial agents. Their effectiveness against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus has been particularly noted (Limban et al., 2011).
Synthesis of Analgesic Compounds
The synthesis of novel thiophene derivatives from thiophene-2-carboxamide has been explored for their potential use as analgesic compounds. These studies contribute to the development of new pain-relief medications (Kumara et al., 2009).
Propriétés
IUPAC Name |
1-(thiophene-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O2S/c17-16(18,19)11-4-1-2-5-12(11)20-14(22)10-8-21(9-10)15(23)13-6-3-7-24-13/h1-7,10H,8-9H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURUBCLSOCBSHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
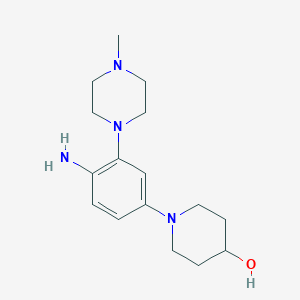
![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)
![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2404423.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2404425.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2404426.png)
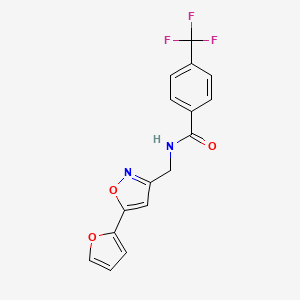
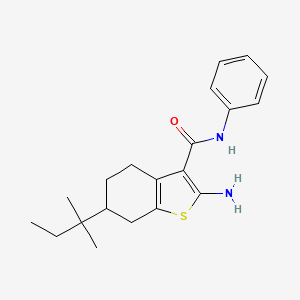
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2404431.png)
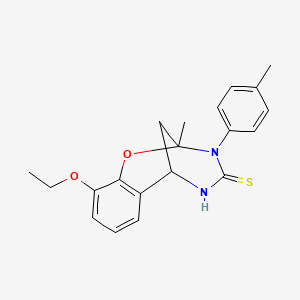
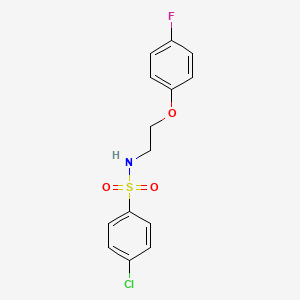
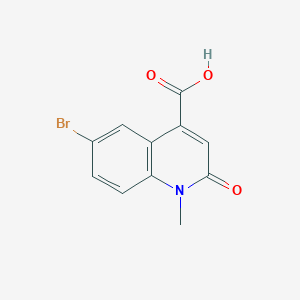
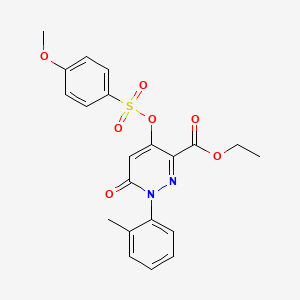
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2404440.png)
